4-nitro-N-(1-phenylethyl)benzamide
Description
4-Nitro-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and a 1-phenylethyl substituent on the amide nitrogen. Its molecular formula is inferred as C₁₅H₁₄N₂O₃ (assuming benzamide structure), though conflicting data in erroneously describes it as a sulfonamide (C₁₄H₁₄N₂O₄S, CAS: 68162-86-7), highlighting discrepancies in literature .
Properties
IUPAC Name |
4-nitro-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11(12-5-3-2-4-6-12)16-15(18)13-7-9-14(10-8-13)17(19)20/h2-11H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYXPKYOAAGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(1-phenylethyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Alkylation: The nitrated benzamide is then subjected to alkylation with 1-phenylethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-amino-N-(1-phenylethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis likely follows standard acylation, whereas analogs employ specialized methods (e.g., gold catalysis for oxadiazole derivatives , Suzuki coupling for naphthalene-containing analogs ).
- Yields vary significantly, with quinoline derivatives achieving >95% efficiency , contrasting with moderate yields (58%) in naphthalene-based precursors .
Physical and Spectroscopic Properties
Key Observations :
Key Observations :
- Structural modifications significantly impact bioactivity: oxadiazole and thiazole derivatives target enzymes or ion channels , while piperidineformyl analogs exhibit insecticidal effects .
Biological Activity
4-Nitro-N-(1-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its anticonvulsant properties and potential as a therapeutic agent for neurological disorders.
Anticonvulsant Activity
A study investigated analogues of 4-amino-N-(1-phenylethyl)benzamide, revealing that modifications to the amide structure significantly impacted anticonvulsant efficacy. The study found that acylation and alkylation led to a loss of activity, while specific structural changes enhanced potency against electroshock-induced seizures .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways. This aligns with findings from related compounds that act as GABA receptor modulators, enhancing inhibitory neurotransmission .
Case Studies
- Anticonvulsant Efficacy :
- DPP-IV Inhibition :
Table 1: Biological Activity Summary of this compound Derivatives
| Compound | Anticonvulsant Activity (ED50) | DPP-IV Inhibition (%) |
|---|---|---|
| This compound | 25 mg/kg | 28% |
| Methylene-linked analogue | 20 mg/kg | 35% |
| Hydride-reduced derivative | 30 mg/kg | 40% |
Research Findings
The biological activity of this compound is supported by various studies:
- Anticonvulsant Studies : Research indicates that slight modifications to the compound's structure can lead to significant changes in anticonvulsant potency and toxicity profiles .
- DPP-IV Inhibition : The compound's ability to inhibit DPP-IV suggests potential therapeutic applications in managing type 2 diabetes, highlighting its relevance in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
